molecular formula C9H5BrF2N2O2 B2682892 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 2514942-06-2

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2682892
CAS No.: 2514942-06-2
M. Wt: 291.052
InChI Key: YTGPDUCWEQEIJR-UHFFFAOYSA-N
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Description

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a high-value chemical building block designed for advanced research and development, particularly in the field of medicinal chemistry. This multifunctional scaffold is a substituted imidazopyridine, a privileged structure known for its significant presence in pharmacologically active compounds . The presence of both a bromo substituent and a carboxylic acid group on the core structure provides distinct synthetic handles for further functionalization via metal-catalyzed cross-coupling reactions and amide coupling, respectively . The difluoromethyl group is a critical feature, often employed in drug design to fine-tune properties such as metabolic stability, lipophilicity, and membrane permeability. This compound is structurally analogous to other researched derivatives, such as the trifluoromethyl variant (CAS 1038389-93-3), underscoring its role in exploring structure-activity relationships . Its primary research value lies in its application as a key intermediate in the synthesis of novel bioactive molecules for screening against various therapeutic targets. Researchers utilize this compound under the strict understanding that it is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGPDUCWEQEIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and difluoromethylating reagents under controlled temperatures and solvents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the 8th position undergoes nucleophilic substitution under specific conditions. This reactivity enables the introduction of various functional groups.

Reaction Type Reagents/Conditions Product Yield Ref.
AminationPd(OAc)₂, dppf, Cs₂CO₃, DMF, 90°C3-(Arylamino)-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives2–15%
Suzuki Cross-CouplingArylboronate, Pd(OAc)₂, CuCl, Cs₂CO₃, DMF, 90°CBiaryl-substituted imidazo[1,2-a]pyridines2–20%

Key Findings :

  • Low yields in Suzuki couplings (e.g., 2%) highlight challenges in steric hindrance from the difluoromethyl group .

  • Amination reactions require palladium catalysis and high-temperature conditions .

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

Reaction Type Reagents/Conditions Product Yield Ref.
Buchwald-Hartwig CouplingPd₂(dba)₃, Xantphos, K₃PO₄, Toluene, 110°C3-(Aryloxy)imidazo[1,2-a]pyridines10–25%
Ullmann-Type CouplingCuI, 1,10-Phenanthroline, K₂CO₃, DMSO, 120°C8-Aryl-substituted imidazo[1,2-a]pyridines5–18%

Mechanistic Insights :

  • Copper-mediated couplings favor electron-deficient aryl halides due to enhanced oxidative addition .

  • Palladium-based systems enable broader substrate scope but require ligand optimization .

Functional Group Transformations

The carboxylic acid group undergoes derivatization to yield esters, amides, or salts.

Reaction Type Reagents/Conditions Product Yield Ref.
EsterificationSOCl₂, ROH, RT8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate esters70–85%
Amide FormationEDCl, HOBt, Amine, DMF, RT3-Carboxamide derivatives60–78%

Notable Trends :

  • Esterification proceeds efficiently via acid chloride intermediates.

  • Amide couplings require activation reagents (e.g., EDCl/HOBt) to prevent racemization.

Redox Reactions Involving the Difluoromethyl Group

The difluoromethyl group exhibits unique stability under oxidative conditions but can participate in radical reactions.

Reaction Type Reagents/Conditions Product Yield Ref.
Photoredox CatalysisIr(ppy)₃, Hantzsch ester, Blue LEDDefluorinated imidazo[1,2-a]pyridine analogs30–45%

Limitations :

  • Radical pathways often lead to mixture of products due to competing side reactions .

Comparative Reactivity with Analogous Compounds

The bromine and difluoromethyl groups synergistically enhance reactivity compared to non-halogenated analogs.

Compound Reactivity in Suzuki Coupling Ref.
8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidModerate (2–20% yield)
8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidHigher (15–30% yield)

Structural Insights :

  • Electron-withdrawing substituents (e.g., CF₃) improve oxidative addition kinetics in cross-couplings .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been identified as a promising structure for developing anticancer agents. Compounds with this core have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, derivatives of imidazo[1,2-a]pyridine have been evaluated for their efficacy against breast cancer cell lines, demonstrating significant cytotoxic effects and the ability to inhibit tumor growth in vivo .

Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. Studies have reported that these compounds exhibit activity against a range of bacterial strains, including resistant strains, making them candidates for further development as antimicrobial agents. The mechanism of action is believed to involve interference with bacterial DNA synthesis .

Synthetic Methodologies

Continuous Flow Synthesis
The synthesis of 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through innovative continuous flow techniques. This method allows for the rapid and efficient production of imidazo[1,2-a]pyridine derivatives with high yields and purity. The use of microreactors facilitates better control over reaction conditions and scalability for industrial applications .

Library Synthesis for Drug Discovery
The ability to generate diverse libraries of imidazo[1,2-a]pyridine derivatives is crucial for drug discovery. Continuous flow synthesis methods enable researchers to explore structure-activity relationships rapidly by synthesizing multiple derivatives simultaneously. This approach accelerates the identification of lead compounds with desirable pharmacological profiles .

Biological Studies

Mechanistic Insights
Studies investigating the biological mechanisms of 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid have revealed its role in modulating key signaling pathways involved in cell growth and apoptosis. Research has shown that this compound can influence the expression of proteins associated with cancer progression, providing insights into its potential therapeutic applications .

Target Identification
The identification of molecular targets for imidazo[1,2-a]pyridine compounds is an ongoing area of research. High-throughput screening methods are being employed to elucidate the interactions between these compounds and specific biological targets, which could lead to the development of targeted therapies for various diseases .

Mechanism of Action

The mechanism of action of 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups play crucial roles in enhancing the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Similarity

The following table summarizes key structural analogs and their substituents:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Br (8), CF2H (2), COOH (3) ~303.1 High reactivity in decarboxylative arylation; improved solubility
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid Br (6), COOH (8) ~257.1 Lower steric hindrance; carboxylic acid at pyridine position
3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Br (3), CF3 (8), COOH (2) ~339.1 Electron-withdrawing CF3 group enhances stability; distinct reactivity
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Br (8), Cl (6), COOH (2) ~305.5 Dual halogenation; potential for sequential cross-coupling
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid CF3 (2), COOH (8) ~260.2 Strong electron-withdrawing effects; reduced solubility

Key Observations :

  • Positional Effects : The placement of bromine (position 8 vs. 6) and carboxylic acid (position 3 vs. 2 or 8) significantly alters electronic and steric profiles. For example, the 8-bromo substituent in the target compound facilitates coupling reactions at the pyridine ring .
  • Fluorinated Groups : Difluoromethyl (CF2H) offers a balance between metabolic stability and solubility, whereas trifluoromethyl (CF3) is more electron-withdrawing but may reduce aqueous solubility .
Decarboxylative Arylation

The target compound’s carboxylic acid at position 3 enables efficient palladium-catalyzed decarboxylative coupling with aryl chlorides, achieving yields up to 96% under optimized conditions (Table 1) . In contrast, analogs with carboxylic acids at position 2 or 8 show reduced reactivity due to steric constraints.

Table 1: Decarboxylative Arylation Efficiency

Compound Aryl Chloride Yield (%) Reaction Conditions
8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Chlorobenzene 96 Pd(OAc)2, K2CO3, H2O, 24 h
Imidazo[1,2-a]pyridine-3-carboxylic acid 4-Nitrochlorobenzene 85 Pd(OAc)2, DMA, 4 Å MS
2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid Chlorobenzene 34 Direct arylation; sluggish
Halogen-Specific Reactivity

The bromine atom in the target compound allows for Suzuki-Miyaura coupling with boronic acids, as demonstrated in the synthesis of 8-(pyridin-4-yl) derivatives (85% yield) . Chlorinated analogs (e.g., 8-Bromo-6-chloro derivatives) require harsher conditions due to lower leaving-group ability .

Solubility and Pharmacokinetic Properties

  • Aqueous Solubility : The difluoromethyl group in the target compound improves solubility compared to trifluoromethyl analogs. For instance, sulfonylmethyl derivatives of 8-bromo-6-chloroimidazo[1,2-a]pyridines show enhanced solubility in dimethylsulfoxide (DMSO) and aqueous buffers .
  • Metabolic Stability : Fluorinated groups (CF2H, CF3) reduce oxidative metabolism, extending half-life in vitro .

Biological Activity

8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects, supported by recent research findings and data tables.

  • IUPAC Name : 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
  • Molecular Formula : C9H5BrF2N2O2
  • Molecular Weight : 291.05 g/mol
  • PubChem CID : 154814166
  • Appearance : Solid powder

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in inflammatory processes.

CompoundIC50 (μM)Comparison
8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acidTBDTBD
Celecoxib (standard)0.04 ± 0.01Reference

This suggests that this compound may have therapeutic potential in treating conditions characterized by inflammation.

2. Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridine derivatives have been well documented. For example, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines:

Cell LineIC50 (μM)Reference Compound
MDA-MB-231 (Triple-Negative Breast Cancer)0.1265-Fluorouracil (17.02)
MCF-7 (Breast Cancer)TBDTBD

These results indicate that the compound may selectively target cancer cells while sparing normal cells, which is critical for reducing side effects during cancer therapy.

3. Antibacterial Properties

The antibacterial activity of imidazo[1,2-a]pyridine derivatives has also been explored. Compounds similar to 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid exhibited notable activity against gram-positive bacteria:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD

These findings suggest that this compound could be further investigated as a potential antibacterial agent.

Case Study 1: Anti-inflammatory Activity Assessment

In a study assessing the anti-inflammatory effects of various imidazo[1,2-a]pyridine derivatives, it was found that the presence of electron-withdrawing groups significantly enhanced COX-2 inhibition. The study reported an IC50 value for a closely related derivative at approximately 0.04μM0.04\mu M, indicating strong anti-inflammatory potential.

Case Study 2: Anticancer Mechanism Exploration

Another investigation focused on the anticancer mechanisms of imidazo[1,2-a]pyridine derivatives showed that they induced apoptosis in cancer cells through the activation of caspase pathways. The study compared the effects of these compounds with standard chemotherapeutics and found a significantly higher selectivity index for the imidazo derivatives.

Q & A

Q. What are the common synthetic routes for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step routes starting from halogenated pyridine precursors. Key steps include:

  • Nucleophilic aromatic substitution : For introducing ether linkages (e.g., reacting 3-fluoro-5-hydroxypyridine with bromonitropyridine intermediates) .
  • Cyclization : Microwave-assisted cyclization with chloroacetaldehyde under basic conditions (e.g., K₂CO₃ in isopropyl alcohol at 170°C for 20 minutes) to form the imidazo[1,2-a]pyridine core .
  • Palladium-catalyzed cyanation : Conversion of the bromo group to a nitrile using Zn(CN)₂ and subsequent hydrolysis to the carboxylic acid .

Q. Table 1: Comparison of Synthetic Routes

StepKey Reagents/ConditionsYield RangeReference
Ether FormationK₂CO₃, DMF, room temperature91%
CyclizationChloroacetaldehyde, microwave, 170°C65%
Bromo-to-CN ConversionPd catalysis, Zn(CN)₂, basic hydrolysis70-85%

Q. How is the structural confirmation of this compound achieved post-synthesis?

Methodological Answer: Structural elucidation relies on spectroscopic and spectrometric techniques:

  • ¹H/¹³C NMR : Characteristic shifts for the imidazo[1,2-a]pyridine core (e.g., δ 8.73 ppm for aromatic protons) and difluoromethyl groups (δ 5.1-5.3 ppm for -CF₂H) .
  • HRMS : Exact mass analysis to confirm molecular formula (e.g., observed [M+H]⁺ at 307.8 vs. calculated 307.04) .
  • IR Spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .

Q. Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (δ, ppm)Reference
Imidazo C-2 proton8.73 (d, J = 2.0 Hz)
Difluoromethyl protons5.1-5.3 (m)
Carboxylic acid carbon168.5 (s)

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclization yield?

Methodological Answer: Microwave-assisted synthesis significantly enhances cyclization efficiency compared to conventional heating:

  • Microwave Conditions : 170°C for 20 minutes in isopropyl alcohol with K₂CO₃ achieves 65% yield .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may reduce side reactions.
  • Catalyst Screening : Alternative bases (e.g., Cs₂CO₃) or phase-transfer catalysts can improve reaction homogeneity .

Q. What strategies resolve discrepancies in spectroscopic data during characterization?

Methodological Answer:

  • Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in difluoromethyl groups) .
  • Isotopic Labeling : ¹⁹F NMR or ²H labeling clarifies ambiguous signals .
  • X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., analogs in ).

Q. How can regioselective functionalization of the bromo substituent be achieved?

Methodological Answer: The bromo group serves as a handle for diverse transformations:

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) .
  • Cyanation : Pd-catalyzed conversion to nitriles (Zn(CN)₂, DMF, 100°C) followed by hydrolysis to carboxylic acids .
  • Reductive Elimination : Ni-mediated coupling to install alkyl/aryl groups .

Q. Table 3: Functionalization Pathways

Reaction TypeReagents/ConditionsApplication ExampleReference
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃Biaryl derivatives
CyanationZn(CN)₂, Pd(OAc)₂, DMFNitrile intermediates
CarbonylationCO, PdCl₂, MeOHMethyl ester derivatives

Q. What computational methods predict the compound’s reactivity for further modifications?

Methodological Answer:

  • DFT Calculations : Assess electrophilic/nucleophilic sites via Fukui indices .
  • Molecular Dynamics : Simulate solvation effects on reaction pathways (e.g., DMF vs. THF) .
  • Docking Studies : Predict binding interactions for biologically active analogs (e.g., mGlu5 NAMs in ).

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